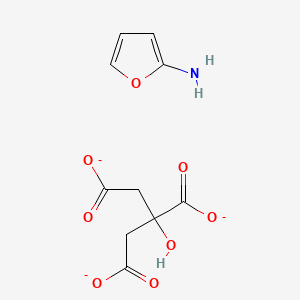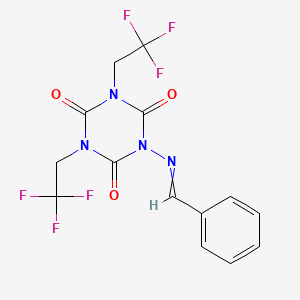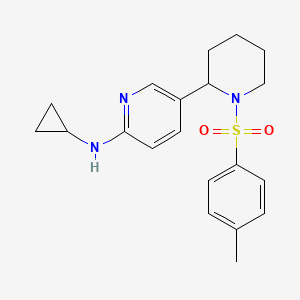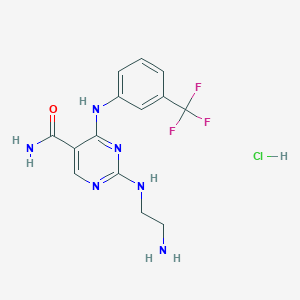
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with an aminobut-2-en-1-yl group, a methoxy group, and a nitro group, making it a versatile molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the aminobut-2-en-1-yl group through a nucleophilic substitution reaction. The methoxy and nitro groups are then introduced via electrophilic aromatic substitution reactions. The final step involves the formation of the trifluoroacetate salt, which is achieved by reacting the compound with trifluoroacetic acid under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations occur efficiently .
Major Products Formed
The major products formed from these reactions include various substituted benzamides and amines, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
(E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. Additionally, the aminobut-2-en-1-yl group can form covalent bonds with nucleophilic sites on proteins, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
- 4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide
- 3-methoxy-5-nitrobenzamide
- 4-aminobut-2-en-1-yl)amino)-benzamide
Uniqueness
What sets (E)-4-((4-aminobut-2-en-1-yl)amino)-3-methoxy-5-nitrobenzamide 2,2,2-trifluoroacetate apart is its trifluoroacetate salt form, which enhances its solubility and stability. This unique feature makes it particularly valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C14H17F3N4O6 |
|---|---|
Molekulargewicht |
394.30 g/mol |
IUPAC-Name |
4-[[(E)-4-aminobut-2-enyl]amino]-3-methoxy-5-nitrobenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H16N4O4.C2HF3O2/c1-20-10-7-8(12(14)17)6-9(16(18)19)11(10)15-5-3-2-4-13;3-2(4,5)1(6)7/h2-3,6-7,15H,4-5,13H2,1H3,(H2,14,17);(H,6,7)/b3-2+; |
InChI-Schlüssel |
QMRUQYNXDBOJGC-SQQVDAMQSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1NC/C=C/CN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
Kanonische SMILES |
COC1=CC(=CC(=C1NCC=CCN)[N+](=O)[O-])C(=O)N.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Ethyl 2-{[(dimethylamino)methylidene]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B11819868.png)
![N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),4,6,9,18(23)-heptaen-7-amine](/img/structure/B11819869.png)




![N-[4-[1-hydroxy-2-(propan-2-ylamino)ethyl]phenyl]methanesulfonamide;dihydrochloride](/img/structure/B11819880.png)

![N-[1-(3-methoxy-4-phenylmethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B11819885.png)
![(E)-N-{[4-(difluoromethoxy)-2-fluorophenyl]methylidene}hydroxylamine](/img/structure/B11819892.png)
